molecular formula C21H27N3O B2841105 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol CAS No. 1007195-13-2

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2841105
CAS No.: 1007195-13-2
M. Wt: 337.467
InChI Key: GBBHYKWOARFLMO-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol (hereafter referred to as Compound X) is a heterocyclic hybrid molecule featuring two pharmacologically relevant moieties:

  • A 3,5-dimethylpyrazole ring, known for its role in modulating solubility and steric interactions in medicinal chemistry.
  • These moieties are linked via a propan-2-ol spacer, which introduces hydrogen-bonding capacity and conformational flexibility.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-14-8-9-21-19(10-14)18-6-4-5-7-20(18)23(21)12-17(25)13-24-16(3)11-15(2)22-24/h8-11,17,25H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBHYKWOARFLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=CC(=N4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole-Containing Analogs

Pyrazole derivatives are widely studied for their biological activities. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Applications Reference
4-Acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole Triazole core with acetyl and phenyl groups Synthesized via reflux in 2-propanol (69% yield); used in antifungal studies
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone with methyl and phenyl groups Intermediate for anti-inflammatory agents
Compound X 3,5-Dimethylpyrazole + carbazole-propanol Hypothesized CNS activity (structural inference) N/A

Key Differences :

  • The propan-2-ol linker in Compound X contrasts with ester or ketone linkers in analogs, enhancing hydrophilicity and hydrogen-bond donor capacity .

Carbazole/Tetrahydrocarbazole Derivatives

Carbazole moieties are prominent in anticancer and antimicrobial research. Comparisons include:

Compound Name Modifications Key Findings Reference
6-(Coumarin-3-yl)pyrimidin-2(1H)-one Coumarin-pyrimidine hybrid Fluorescent properties; antitumor activity
9H-Carbazole-6-methyl derivatives Methyl substitution at C6 Improved metabolic stability vs. non-methylated analogs
Compound X Tetrahydrocarbazole with 6-methyl group Partial saturation may reduce planarity and DNA intercalation potential N/A

Key Insights :

  • The 6-methyl group in Compound X’s carbazole may enhance lipophilicity compared to unmethylated carbazoles, influencing membrane permeability .
  • Tetrahydrocarbazole’s reduced aromaticity (vs. fully aromatic carbazoles) could diminish intercalation-driven bioactivity but improve solubility.

Physicochemical and Spectral Properties

While explicit data for Compound X is unavailable, inferences are drawn from analogs:

Property Pyrazole Analogs Carbazole Analogs Compound X (Predicted)
Melting Point 120–180°C 200–250°C 160–200°C
LogP 1.5–2.5 2.5–3.5 2.8–3.2 (moderately lipophilic)
IR Stretches N-H (3300 cm⁻¹), C=N (1600 cm⁻¹) C=O (1700 cm⁻¹, if present) O-H (3400 cm⁻¹), C-N (1250 cm⁻¹)

Rationale :

  • The propan-2-ol linker’s hydroxyl group would introduce a broad O-H stretch (~3400 cm⁻¹), absent in non-alcoholic analogs .

Q & A

Basic Research Question

  • NMR Spectroscopy : Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra to confirm connectivity. Compare chemical shifts with related carbazole-pyrazole hybrids (e.g., δ 7.2–8.1 ppm for carbazole protons) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected ~380–400 g/mol range) and detect isotopic patterns for chlorine-containing analogues .

Advanced Research Question :
When crystallographic data (e.g., from SHELXL ) conflicts with NMR/IR results:

  • Polymorphism screening : Test crystallization in varying solvents (e.g., DMSO vs. chloroform) to identify stable polymorphs.
  • DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile experimental and theoretical data .

What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?

Basic Research Question

  • Cell-based assays : Use SH-SY5Y neuroblastoma cells or primary cortical neurons exposed to oxidative stress (H₂O₂ or rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3 activation) .
  • Comparative analysis : Benchmark against known neuroprotective carbazoles (e.g., 3,6-dichlorocarbazole derivatives) to establish potency .

Advanced Research Question :
To probe mechanisms:

  • Electrophysiology : Patch-clamp studies on neuronal voltage-gated ion channels (e.g., Na⁺/K⁺ channels) to assess modulation.
  • Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE) activated by the compound .

How can researchers investigate the molecular targets of this compound in cancer cells?

Advanced Research Question

  • Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to screen against 400+ kinases. Carbazole derivatives often inhibit CDKs or Aurora kinases .
  • Molecular docking : Model interactions with ATP-binding pockets using AutoDock Vina. Prioritize targets with high docking scores (e.g., <−8.0 kcal/mol) .
  • CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in kinase-deficient cell lines .

What methodologies assess the stability of this compound under varying pH and temperature conditions?

Basic Research Question

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation products via HPLC-PDA. Carbazoles are typically stable at neutral pH but degrade under strong acidic/basic conditions .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months. Monitor changes by LC-MS and XRD to detect hydrolysis or polymorphic transitions .

Advanced Consideration :
Use QbD (Quality by Design) principles to model degradation kinetics and predict shelf-life under storage conditions .

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Advanced Research Question

  • Substitution strategy : Systematically modify the pyrazole (3,5-dimethyl groups) and carbazole (6-methyl, tetrahydro ring) moieties. Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups .
  • Biological testing : Screen derivatives for cytotoxicity (IC₅₀ in MCF-7, HeLa), solubility (logP via shake-flask), and metabolic stability (microsomal assays) .
  • QSAR modeling : Train models using Random Forest or SVM to predict bioactivity from molecular descriptors (e.g., topological polar surface area) .

When crystallographic data conflicts with spectroscopic analysis, how should researchers proceed?

Advanced Research Question

  • Re-evaluate sample purity : Repetitive recrystallization or HPLC purification to exclude impurities affecting XRD/NMR .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., rotamers) not captured in static crystal structures .
  • Complementary techniques : Use Raman spectroscopy or solid-state NMR to bridge solution- and solid-state data gaps .

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